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molecular formula C8H10Cl4O2 B8399398 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester CAS No. 78144-04-4

2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester

Cat. No. B8399398
M. Wt: 280.0 g/mol
InChI Key: XKEIIIHSHOBHEJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04361686

Procedure details

An agitated flask is charged with 0.5 mole of n-butanol and heated under stirring to 50° C. Within 30 minutes, 60.6 g (0.25 mol) of 2,3,4,4-tetrachloro-2-butenoic acid chloride is added dropwise to the charge, and the latter is agitated for 30 minutes at 80° C. During this step the main quantity of the thus-formed hydrogen chloride is driven off in the gaseous phase. Subsequently, the reaction mixture is fractionated without neutralization over a 10 cm column under vacuum, thus obtaining 64.4 g (0.23 mol) of 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester; b.p. 95° C./0.6 mbar; nD20 --1.5050. Yield: 92% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
2,3,4,4-tetrachloro-2-butenoic acid chloride
Quantity
60.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Cl:6][C:7](=[C:11]([Cl:15])[CH:12]([Cl:14])[Cl:13])[C:8](Cl)=[O:9].Cl>>[CH2:1]([O:5][C:8](=[O:9])[C:7]([Cl:6])=[C:11]([Cl:15])[CH:12]([Cl:14])[Cl:13])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
2,3,4,4-tetrachloro-2-butenoic acid chloride
Quantity
60.6 g
Type
reactant
Smiles
ClC(C(=O)Cl)=C(C(Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring to 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
the latter is agitated for 30 minutes at 80° C
Duration
30 min

Outcomes

Product
Details
Reaction Time
30 min
Name
2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester
Type
product
Smiles
C(CCC)OC(C(=C(C(Cl)Cl)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mol
AMOUNT: MASS 64.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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